Epiboxidine hydrochloride

nAChR Binding Radioligand Assay α4β2 Subtype

Epiboxidine hydrochloride is a synthetic, racemic neuronal nicotinic acetylcholine receptor (nAChR) agonist. It is a methylisoxazole analog of the potent alkaloid epibatidine, designed to retain high affinity for central nAChR subtypes while exhibiting reduced toxicity.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
Cat. No. B12056966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiboxidine hydrochloride
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2CC3CCC2N3.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7;/h4,7-9,11H,2-3,5H2,1H3;1H/t7-,8-,9+;/m0./s1
InChIKeyNSMIYECGCNTSSS-CTERPIQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiboxidine Hydrochloride: Procurement-Grade α4β2 nAChR Agonist for Nicotinic Receptor Research


Epiboxidine hydrochloride is a synthetic, racemic neuronal nicotinic acetylcholine receptor (nAChR) agonist [1]. It is a methylisoxazole analog of the potent alkaloid epibatidine, designed to retain high affinity for central nAChR subtypes while exhibiting reduced toxicity [2]. Epiboxidine hydrochloride demonstrates potent binding affinity for the α4β2 nAChR subtype, with reported Ki values of 0.46 nM and 1.2 nM for rat and human receptors, respectively . Its activity profile also includes significant agonism at ganglionic-type α3β4* receptors . As a research tool, it serves as a critical intermediate for SAR studies and a reference agonist for investigating nAChR pharmacology.

Why Epiboxidine Hydrochloride Cannot Be Substituted by Epibatidine or ABT-418 in nAChR Research


Selecting a generic nAChR agonist for research procurement is inadequate due to significant, quantifiable differences in subtype selectivity, functional potency, and toxicity profiles. For instance, while epibatidine is a potent agonist, its extreme toxicity severely limits its experimental utility and necessitates stringent safety protocols [1]. Conversely, ABT-418, another analog, is safer but exhibits substantially lower potency at key receptor subtypes [2]. Epiboxidine hydrochloride occupies a quantifiable intermediate position, offering a distinct profile: it maintains high affinity at α4β2 receptors (Ki = 0.46-1.2 nM), nearly equipotent functional activity to epibatidine at α3β4* receptors, and a 10-fold improved safety margin over epibatidine in vivo [1][3]. Substituting epiboxidine with either alternative would directly compromise experimental outcomes by altering either the safety profile or the required pharmacological potency [4].

Quantitative Differentiation of Epiboxidine Hydrochloride Against Key Comparators


Binding Affinity at α4β2 nAChR: Epiboxidine vs. Epibatidine vs. ABT-418

In a direct head-to-head comparison using [3H]nicotine binding in rat cerebral cortical membranes, epiboxidine was found to be 10-fold less potent than epibatidine, but 17-fold more potent than ABT-418 [1]. This quantifies epiboxidine's position between an ultra-potent, highly toxic agonist and a safer but much weaker one.

nAChR Binding Radioligand Assay α4β2 Subtype

Functional Activity at α3β4* nAChR: Near Equipotency to Epibatidine

In a direct functional assay using PC12 cells (which express ganglionic-type α3β4* receptors), epiboxidine was nearly equipotent to epibatidine, and 200-fold more potent than ABT-418 [1]. This demonstrates that the structural modification differentiating epiboxidine from epibatidine does not compromise its efficacy at this receptor subtype.

nAChR Function Ion Flux Assay α3β4 Subtype

In Vivo Analgesic Potency and Therapeutic Index: A Quantifiable Safety Margin

In a mouse hot-plate assay, epiboxidine (25 µg/kg, i.p.) produced marked analgesia, being approximately 2.5-fold less potent than epibatidine (10 µg/kg, i.p.) [1][2]. Crucially, epiboxidine is also reported to be 'much less toxic' than epibatidine , resulting in a more favorable experimental therapeutic window.

In Vivo Pharmacology Antinociception Toxicity

Enantioselectivity Profile: Negligible Difference Between Enantiomers at α4β2 and α7

A direct comparison of the (+)- and (-)- enantiomers of epiboxidine hydrochloride revealed a negligible degree of enantioselectivity for binding at both α4β2 and α7 nAChR subtypes [1]. This finding is similar to what has been reported for the enantiomers of epibatidine at the same receptors.

Stereochemistry Binding Affinity Enantioselectivity

Structural Basis for Activity: Critical Role of the 3-Methylisoxazole Ring

A study comparing epiboxidine (Ki = 0.6 nM at α4β2) to its 4,5-dihydroisoxazole derivatives demonstrated a 'massive drop' in affinity, with Ki values for the analogues ranging from 4.3 to 126 µM [1]. This class-level inference confirms that the 3-methylisoxazole ring of epiboxidine is a critical pharmacophore for high-affinity binding to the α4β2 receptor.

Structure-Activity Relationship Molecular Modeling Binding Affinity

Optimal Research and Industrial Applications for Epiboxidine Hydrochloride


In Vitro Screening for α4β2 nAChR Ligands

Procure epiboxidine hydrochloride as a high-affinity reference agonist in competitive radioligand binding assays. Its Ki values of 0.46 nM (rat) and 1.2 nM (human) at the α4β2 subtype make it an ideal positive control for screening novel compounds targeting this receptor, which is implicated in cognition, pain, and nicotine addiction . Its potency is sufficient for robust assay windows without the extreme toxicity associated with epibatidine.

Functional Characterization of Ganglionic α3β4* Receptors

Use epiboxidine hydrochloride in functional ion flux assays (e.g., in PC12 cells) to study ganglionic-type nAChR pharmacology. As established, it is nearly equipotent to epibatidine at α3β4* receptors, but with a 200-fold higher potency than ABT-418, ensuring a strong and reliable functional response [1]. This application is critical for research into autonomic nervous system function and related disorders.

In Vivo Proof-of-Concept for Nicotinic Analgesia with an Improved Safety Margin

Employ epiboxidine hydrochloride in murine models of acute pain (e.g., hot-plate test) to investigate the antinociceptive properties of nAChR agonists. An intraperitoneal dose of 25 µg/kg produces significant analgesia [2]. The documented reduction in toxicity compared to epibatidine allows for a broader, safer experimental dosing range in vivo, facilitating more robust pharmacological studies [3].

Medicinal Chemistry Lead Optimization and SAR Studies

Utilize epiboxidine hydrochloride as a validated scaffold for generating novel nAChR ligands. Quantitative SAR data confirms that modifications to its 3-methylisoxazole ring, such as reduction to a 4,5-dihydroisoxazole, result in a >7,000-fold loss in α4β2 binding affinity [4]. This makes epiboxidine an essential comparator for evaluating new synthetic analogs and understanding the structural determinants of high-affinity nAChR binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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